3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
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Overview
Description
3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a carboxylic acid group at the 6th position of the pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3rd position . The carboxylic acid group can be introduced through various carboxylation reactions, such as the reaction of a suitable ester precursor with a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,3-b]pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .
Scientific Research Applications
3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects . The compound can inhibit or activate specific signaling pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the iodine and carboxylic acid groups, making it less reactive and versatile.
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
1H-pyrazolo[3,4-b]pyridine: A related heterocyclic compound with different substitution patterns and biological activities.
Uniqueness
3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to the presence of both the iodine atom and carboxylic acid group, which confer specific reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable intermediate in scientific research and industrial applications .
Properties
Molecular Formula |
C8H5IN2O2 |
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Molecular Weight |
288.04 g/mol |
IUPAC Name |
3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
SBAZTPWNMAPLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)C(=O)O |
Origin of Product |
United States |
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